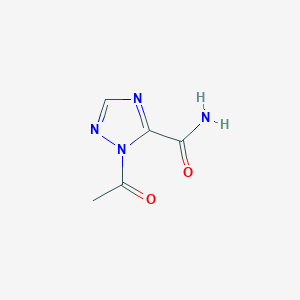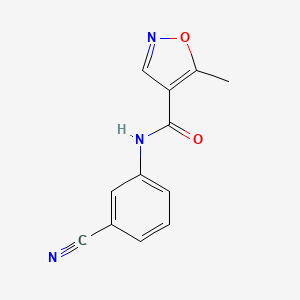![molecular formula C10H12N2 B12882650 [4-(Dimethylamino)phenyl]acetonitrile CAS No. 34906-70-2](/img/structure/B12882650.png)
[4-(Dimethylamino)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Dimethylamino)phenyl)acetonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-(Dimethylamino)phenyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-(Dimethylamino)benzaldehyde with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, leading to the formation of the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of 2-(4-(Dimethylamino)phenyl)acetonitrile may involve large-scale reactions using automated reactors. The process often includes the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Dimethylamino)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Dimethylamino)phenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)phenylacetic acid
Uniqueness
2-(4-(Dimethylamino)phenyl)acetonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
34906-70-2 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
YUJKBNUEQVXKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


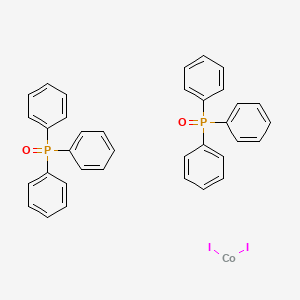

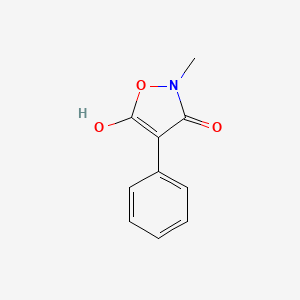

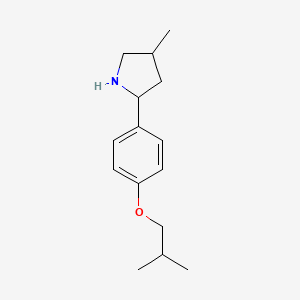
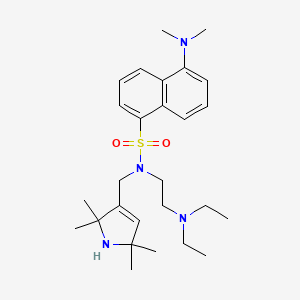
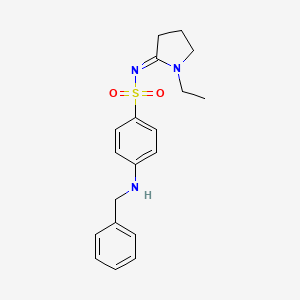

![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
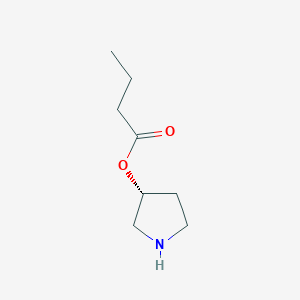
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
